![molecular formula C14H9N3O2 B1407324 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid CAS No. 1535966-91-6](/img/structure/B1407324.png)
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid
Overview
Description
Synthesis Analysis
Quinoxalines have been synthesized using various methods over the past two decades . A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxalines have been extensively studied for their chemical reactions . They are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
Crystal Structure Analysis
Research demonstrates the structural elucidation of quinoline carboxylic acid derivatives, which are significant for understanding non-covalent interactions in supramolecular chemistry. For example, the study of the crystal structure of 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate highlights its potential in exploring hydrogen bonds and aromatic stacking interactions due to its carboxylate group, N-donor atoms, and large conjugated systems (Huang et al., 2010).
Antibacterial Investigation
Metal complexes derived from quinoline carboxylate ligands have shown significant antibacterial properties. A study on the synthesis and antibacterial investigation of metal complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid reveals the formation of structures that exhibit antibacterial activities due to their 3D supramolecular network and fluorescent behavior (Zhang et al., 2016).
Photoluminescent Properties
Quinoline and pyridine-based ligands have been used to construct coordination polymers with interesting photoluminescent properties. For instance, a coordination polymer constructed with an N-donor ligand derived from quinoline and pyridine shows promising photoluminescent properties with potential applications in light-emitting devices (Twaróg et al., 2020).
Electronic Material Development
The manipulation of the LUMO distribution in quinoxaline-containing architectures has been explored for designing efficient electron transport materials, demonstrating the compound's utility in organic electronics and light-emitting diodes. Research indicates that compounds such as 2,3,6,7-tetrakis(3-(pyridin-4-yl)phenyl)quinoxaline possess adjustable intermolecular charge-transfer integrals, favorable electron affinity, and good thermal stability, highlighting their potential in electronic devices (Yin et al., 2016).
Mechanism of Action
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
properties
IUPAC Name |
3-pyridin-4-ylquinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-14(19)13-12(9-5-7-15-8-6-9)16-10-3-1-2-4-11(10)17-13/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTAUZJFAFPTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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